molecular formula C10H14N2O B091370 N-(3-aminophenyl)butanamide CAS No. 93469-29-5

N-(3-aminophenyl)butanamide

Cat. No. B091370
CAS RN: 93469-29-5
M. Wt: 178.23 g/mol
InChI Key: DRXFARCOYOPZDW-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)butanamide is a chemical compound that appears to be of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss N-(3-aminophenyl)butanamide, they do provide insights into related compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, resulting in a wide range of highly enantioenriched amines . This method could potentially be adapted for the synthesis of N-(3-aminophenyl)butanamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-aminophenyl)butanamide is characterized by the presence of an amine group attached to a phenyl ring, which is further linked to a butanamide moiety. The presence of different substituents on the phenyl ring and the butanamide part of the molecule can significantly influence the compound's properties and reactivity .

Chemical Reactions Analysis

The chemical reactions involving compounds like N-(3-aminophenyl)butanamide are likely to be centered around the amine functionality. The amine group can participate in various reactions, such as the formation of imines or amides, and can act as a nucleophile in addition reactions. The tert-butanesulfinyl group mentioned in the synthesis of related amines serves as a chiral directing group and can be cleaved after nucleophilic addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-aminophenyl)butanamide would be influenced by its functional groups. The amine group can engage in hydrogen bonding, which could affect the compound's solubility and boiling point. The presence of a phenyl ring could contribute to the compound's UV absorption characteristics. The specific properties of related compounds, such as their enantioselectivity, are determined using techniques like NMR, MS, and chiral HPLC analysis .

Scientific Research Applications

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides have been explored for their potent and selective inhibition of DPP-IV, showcasing their potential in reducing blood glucose levels, which could be beneficial for type 2 diabetes management. Among these, specific derivatives such as (3R)-3-amino-N-(4-(4-phenylthiazol-2-yl)-tetrahydro-2H-thiopyran-4-yl)-4-(2,4,5-trifluorophenyl)butanamide 1,1-dioxide demonstrated significant efficacy in oral glucose tolerance tests (Nitta et al., 2012; Nitta et al., 2008).

Synthesis Methodologies and Heterocyclic Compound Development

Research highlights the synthetic versatility of N-(3-aminophenyl)butanamide derivatives for generating heterocyclic compounds, which are crucial in medicinal chemistry due to their broad spectrum of biological activities. For instance, the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds and their role as precursors for heterocyclic compounds have been extensively reviewed, underscoring their synthetic and reactive importance (Fadda et al., 2015).

Tyrosinase and Melanin Inhibition

N-(Substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides were synthesized and evaluated for their inhibitory potential against mushroom tyrosinase. Compounds demonstrated notable biological activity, with one specific derivative showing significant pigment reduction in zebrafish, indicating potential applications in depigmentation therapies (Raza et al., 2019).

Antimicrobial and Anticancer Activity

Newly synthesized amide-based carboxylic acids, including derivatives of N-(3-aminophenyl)butanamide, have been characterized and evaluated for their antimicrobial, anticancer, and antileishmanial activities. These compounds have shown promising results in vitro, demonstrating the potential for the development of new therapeutic agents (Sirajuddin et al., 2015).

Enzyme Inhibition and Binding Analysis

The design and synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been explored for their urease inhibition capabilities. These compounds exhibited potent enzyme inhibitory activity, highlighting their potential as therapeutic agents (Nazir et al., 2018).

properties

IUPAC Name

N-(3-aminophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXFARCOYOPZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352217
Record name N-(3-aminophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)butanamide

CAS RN

93469-29-5
Record name N-(3-aminophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Aminophenyl)butanamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N-(3-nitrophenyl)butyramide (8.60 g, 41.3 mmol) in MeOH (207 mL) was divided between two 500 mL flasks with stir bars. Each flask was flushed well with nitrogen, then 5% palladium on carbon (4.40 g, 2.065 mmol) was added, half to each flask. A 3-way adapter with a large hydrogen-filled balloon was attached to each flask, and the reactions were evacuated and back-filled with hydrogen five times, while stirring vigorously. The reactions were then stirred for 16 h, then filtered through a funnel packed with Celite. The filter cake was washed with MeOH, and the filtrate was concentrated, redissolved with DCM, then purified by column chromatography (EtOAc/hexanes gradient) to yield a white solid after precipitating from hexanes (5.87 g, 80%). LRMS (ESI+) (M+H): 179.18.
Quantity
8.6 g
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
207 mL
Type
solvent
Reaction Step Four
Quantity
4.4 g
Type
catalyst
Reaction Step Five

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